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Compound of Interest

3-Amino-1H-indazole-6-
Compound Name:
carbonitrile

cat. No.: B1291503

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular structure, physicochemical
properties, and potential applications of 3-Amino-1H-indazole-6-carbonitrile. The indazole
scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its wide array
of pharmacological activities.[1][2][3][4] Derivatives of indazole are integral to numerous
synthetic compounds demonstrating anti-inflammatory, antibacterial, and antitumor effects.[1]
[3] The strategic placement of an amino group at the 3-position and a carbonitrile moiety at the
6-position of the indazole ring suggests that 3-Amino-1H-indazole-6-carbonitrile is a valuable
building block for the development of novel therapeutic agents.

Molecular Structure and Physicochemical
Properties

3-Amino-1H-indazole-6-carbonitrile is a bicyclic aromatic compound consisting of a benzene
ring fused to a pyrazole ring. Its chemical identity is well-defined by its molecular formula and
CAS number.

Below is the two-dimensional chemical structure of 3-Amino-1H-indazole-6-carbonitrile,
rendered with standard atom numbering for the indazole ring system.

Molecular structure of 3-Amino-1H-indazole-6-carbonitrile.
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Table 1: Physicochemical Properties of 3-Amino-1H-indazole-6-carbonitrile

Property Value Reference(s)

3-amino-1H-indazole-6-

UPAC Name carbonitrile N/A
CAS Number 267413-32-1 [51[61[7]
Molecular Formula CsHeNa [51[7]
Molecular Weight 158.16 g/mol 516171
Monoisotopic Mass 158.05925 Da [8]

Spectroscopic Characterization Data

While specific, experimentally-derived spectra for 3-Amino-1H-indazole-6-carbonitrile are not
widely published, the following tables provide predicted data based on the analysis of
structurally similar indazole derivatives.[9][10] These values serve as a reference for
researchers performing characterization studies.

Table 2: Predicted *H NMR Spectral Data (400 MHz, DMSO-de)

. Predicted Chemical o Coupling Constant

Proton Position . Multiplicity

Shift (0, ppm) (J, Hz)
NH (Indazole, H1) ~12.0- 13.0 brs N/A
H4 ~7.8-8.0 d J=85
H5 ~7.3-75 dd J=85,15
H7 ~8.1-8.3 S N/A
NH2z (Amino, C3) ~55-6.5 brs N/A

Table 3: Predicted 13C NMR Spectral Data (100 MHz, DMSO-ds)
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Carbon Position Predicted Chemical Shift (8, ppm)
C3 ~145 - 150
C3a ~120 - 125
C4 ~122 - 127
C5 ~120 - 125
C6 ~105 - 110
c7 ~115-120
C7a ~140 - 145
CN (Cyano) ~118 - 122

Table 4: Predicted Infrared (IR) Spectroscopy Data

. Predicted Wavenumber o
Functional Group ( 1 Description
cm-

N-H Stretch (Amine &

Indazole) 3450 - 3200 Broad, multiple peaks
C-H Stretch (Aromatic) 3100 - 3000 Sharp peaks

C=N Stretch (Nitrile) 2230 - 2210 Strong, sharp peak
C=C / C=N Stretch (Aromatic) 1650 - 1450 Multiple peaks

Table 5: Predicted High-Resolution Mass Spectrometry (HRMS) Data

lon Calculated mi/z
[M]* 158.0587
[M+H]* 159.0665

Synthesis and Experimental Protocols
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The synthesis of 3-aminoindazoles can be achieved through various methods, with a common
approach involving the reaction of ortho-halobenzonitriles with hydrazine.[1][11] A plausible
route to 3-Amino-1H-indazole-6-carbonitrile starts from 2-fluoro-5-cyanobenzaldehyde.

2-Fluoro-5-cyanobenzaldehyde

Step 1 ,
4

4
4
4
7/

N'-[(E)-(2-fluoro-5-cyanophenyl)methylidene]hydrazine-1-carbothioamide

Step 2 e

3-Amino-1H-indazole-6-carbonitrile

Click to download full resolution via product page
Proposed workflow for the synthesis of the target molecule.
Step 1: Synthesis of N'-[(E)-(2-fluoro-5-cyanophenyl)methylidene]hydrazine-1-carbothioamide
¢ Dissolve 2-fluoro-5-cyanobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.
o Add thiosemicarbazide (1.1 eq) to the solution.

e Add a catalytic amount of acetic acid and reflux the mixture for 4-6 hours, monitoring the

reaction by Thin Layer Chromatography (TLC).
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» After completion, cool the reaction mixture to room temperature.

« Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the
thiosemicarbazone intermediate.

Step 2: Synthesis of 2-Fluoro-5-cyanobenzonitrile
e Suspend the intermediate from Step 1 in a suitable solvent like pyridine or DMF.
e Add a dehydrating agent or a base such as potassium carbonate.

» Heat the mixture to reflux for 8-12 hours until the starting material is consumed (monitored
by TLC).

» Cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g.,
ethyl acetate).

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude 2-fluoro-5-cyanobenzonitrile.

Step 3: Synthesis of 3-Amino-1H-indazole-6-carbonitrile

o A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles
involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization
sequence.[11] An alternative approach utilizes an SNAr reaction of hydrazine with o-
fluorobenzonitriles.[11]

e To a solution of 2-fluoro-5-cyanobenzonitrile (1.0 eq) in a high-boiling point solvent such as
n-butanol or DMF, add hydrazine hydrate (3.0-5.0 eq).

e Heat the reaction mixture to reflux (120-150 °C) for 12-24 hours.
» Monitor the cyclization reaction by TLC or LC-MS.
» Upon completion, cool the mixture and pour it into water to precipitate the crude product.

« Filter the solid, wash with water, and dry.
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 Purification: The crude product can be purified by column chromatography on silica gel using
a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system
like ethanol/water.

o Characterization: The structure and purity of the final compound should be confirmed using
the following techniques:

o H and 3C NMR: To confirm the chemical structure and identify proton and carbon
environments.

o FT-IR: To identify characteristic functional groups (NHz, C=N).
o HRMS: To confirm the exact mass and molecular formula.

o Melting Point: To assess the purity of the crystalline solid.

Biological Significance and Potential Applications

The indazole core is a "privileged scaffold" in medicinal chemistry, with derivatives showing a
wide spectrum of biological activities.[1] Many indazole-containing compounds have been
investigated as anticancer agents, often functioning as kinase inhibitors.[2][3]

The 3-aminoindazole moiety, in particular, is a key pharmacophore in several potent inhibitors
of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR) and Bcr-Abl kinase.[3]
[12] The amino group at the C3 position often acts as a crucial hydrogen bond donor, anchoring
the molecule within the ATP-binding pocket of the target kinase. The carbonitrile group at the
C6 position can serve as a hydrogen bond acceptor and can be used as a handle for further
chemical modification to improve potency, selectivity, and pharmacokinetic properties.

Given its structural features, 3-Amino-1H-indazole-6-carbonitrile is a promising candidate for:

o Scaffold for Kinase Inhibitors: Serving as a starting point for the development of inhibitors
targeting various kinases involved in cancer cell proliferation and angiogenesis.

» Fragment-Based Drug Discovery: Use as a fragment in screening campaigns against various
biological targets.
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» Antiviral and Antibacterial Agents: The indazole nucleus has also been associated with
antiviral and antibacterial activities, warranting investigation in these areas.[1][12]
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Representative kinase signaling pathway inhibited by indazoles.

Conclusion

3-Amino-1H-indazole-6-carbonitrile is a heterocyclic compound with significant potential in
medicinal chemistry and drug discovery. Its molecular structure, featuring key pharmacophoric
elements, makes it an attractive scaffold for designing targeted therapies, particularly kinase
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inhibitors. This guide provides a foundational understanding of its structure, predicted
spectroscopic properties, a viable synthetic approach, and its potential biological relevance,
serving as a valuable resource for researchers in the field. Further experimental validation of
the data presented herein will be crucial for unlocking the full therapeutic potential of this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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